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Fundamental Properties of Monolayer SnSe₂
Monolayer SnSe₂ is a semiconductor belonging to the family of transition metal

dichalcogenides (TMDCs). It crystallizes in the 1T phase, which has a D3d point group

symmetry. This structure consists of a layer of tin (Sn) atoms sandwiched between two layers

of selenium (Se) atoms in an octahedral coordination.[1] The layers are held together by weak

van der Waals forces, allowing for exfoliation down to a single monolayer.

The electronic properties of SnSe₂ undergo a significant transformation when thinned down

from bulk to a monolayer. Notably, the band gap of the material changes, a common

characteristic of 2D semiconductors.

Electronic Band Structure
The electronic band structure of monolayer SnSe₂ has been the subject of numerous

theoretical and experimental investigations. A key point of discussion is the nature and

magnitude of its band gap.

Band Gap: Indirect vs. Direct
Theoretical studies, primarily based on Density Functional Theory (DFT), consistently predict

that monolayer SnSe₂ is an indirect band gap semiconductor.[1][2][3] In this scenario, the

Conduction Band Minimum (CBM) is located at the M high-symmetry point in the Brillouin zone,

while the Valence Band Maximum (VBM) is situated at or near the Γ point.[1]
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However, there is some discrepancy in the literature, with some experimental and theoretical

works suggesting a direct or quasi-direct band gap. For instance, some photoluminescence

(PL) measurements have indicated a direct optical transition.[4][5] This difference between

theoretical predictions and experimental observations could be attributed to several factors,

including the specific DFT functionals used, substrate effects, strain, and the strong excitonic

effects present in 2D materials.[2]

Quantitative Band Gap Values
The reported band gap values for monolayer SnSe₂ vary significantly depending on the

methodology used for its determination. DFT calculations with the Perdew-Burke-Ernzerhof

(PBE) functional, which is known to underestimate band gaps, yield values around 0.75 eV to

0.85 eV.[6][7] More advanced computational methods, such as the HSE06 hybrid functional

and GW approximation, provide larger values, ranging from 1.42 eV to 2.75 eV.[1][8]

Experimental techniques like Scanning Tunneling Spectroscopy (STS) and PL spectroscopy

have measured band gaps in the range of 1.30 eV to 1.74 eV.[5][7][8][9]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the electronic properties of

monolayer SnSe₂.

Table 1: Reported Band Gap Values for Monolayer SnSe₂
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Band Gap (eV) Method Type Reference

1.69 DFT-PBE Indirect [3]

0.85 DFT Indirect [6]

1.42 DFT-HSE06 - [8]

2.75 G₀W₀ - [1]

1.30 STS - [7][8]

1.5 Experimental Indirect [9]

1.74 PL - [5]

0.75 DFT-PBE+SOC - [7]

1.942 DFT-HSE06+SOC Indirect

Table 2: Calculated Effective Masses of Charge Carriers in Monolayer SnSe₂

Carrier Direction
Effective Mass
(m₀)

Method Reference

Electron M-Γ 0.44 DFT [10]

Electron M-K 0.44 DFT [10]

Hole Γ-M -0.60 DFT [10]

Hole Γ-K -0.60 DFT [10]

Note: m₀ is the free electron mass. Negative values for hole effective mass are a convention in

some electronic structure software and represent the curvature of the valence band.

Table 3: Carrier Mobility in Monolayer SnSe₂
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Carrier
Mobility
(cm²V⁻¹s⁻¹)

Method Reference

Electron 233 Experimental [8]

Hole 115.65 DFT [1]

Experimental Protocols
Synthesis of Monolayer SnSe₂ via Chemical Vapor
Deposition (CVD)
Chemical Vapor Deposition is a widely used method for synthesizing high-quality, large-area

monolayer SnSe₂.

Generalized Protocol:

Precursor Preparation: High-purity selenium (Se) and tin(IV) iodide (SnI₂) powders are used

as precursors.[6][11]

Substrate Placement: A suitable substrate, such as mica or silicon dioxide, is placed

downstream in a quartz tube furnace.[11]

Furnace Setup: The Se and SnI₂ precursors are placed in separate heating zones upstream

of the substrate.[6]

Growth Process:

The furnace is heated to a high temperature (e.g., 915 K at the center) under a constant

flow of an inert carrier gas, such as argon (Ar).[6][11]

The temperatures of the precursor zones are controlled to achieve the desired vapor

pressures for Se and SnI₂.[6]

The vaporized precursors are transported by the carrier gas to the substrate, where they

react to form SnSe₂.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/publication/318430482_Ultra_low_lattice_thermal_conductivity_and_high_carrier_mobility_of_monolayer_SnS2_and_SnSe2_A_first_principles_study
https://arxiv.org/pdf/1908.02908
https://www.researchgate.net/figure/Synthesis-of-SnSe2-by-chemical-vapor-deposition-method-a-Schematic-illustration-of-the_fig1_347053073
https://www.researchgate.net/publication/347053073_Controlled_synthesis_of_few-layer_SnSe_2_by_chemical_vapor_deposition
https://www.researchgate.net/publication/347053073_Controlled_synthesis_of_few-layer_SnSe_2_by_chemical_vapor_deposition
https://www.researchgate.net/figure/Synthesis-of-SnSe2-by-chemical-vapor-deposition-method-a-Schematic-illustration-of-the_fig1_347053073
https://www.researchgate.net/figure/Synthesis-of-SnSe2-by-chemical-vapor-deposition-method-a-Schematic-illustration-of-the_fig1_347053073
https://www.researchgate.net/publication/347053073_Controlled_synthesis_of_few-layer_SnSe_2_by_chemical_vapor_deposition
https://www.researchgate.net/figure/Synthesis-of-SnSe2-by-chemical-vapor-deposition-method-a-Schematic-illustration-of-the_fig1_347053073
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The growth is typically carried out for a specific duration (e.g., 10 minutes) before the

furnace is cooled down.[11]

Characterization: The resulting monolayer SnSe₂ is then characterized using techniques like

Raman spectroscopy, photoluminescence, and atomic force microscopy (AFM).[5]

Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique for directly probing the electronic band structure

of crystalline materials.

Generalized Protocol:

Sample Preparation: A high-quality single-crystal sample of SnSe₂ is cleaved in an ultra-high

vacuum (UHV) environment to expose a clean, atomically flat surface.[12][13]

Experimental Setup: The sample is placed in a UHV chamber equipped with a

monochromatic light source (e.g., a synchrotron or a UV lamp) and a hemispherical electron

analyzer.[13][14]

Photoemission: The sample is irradiated with photons of a specific energy, causing the

emission of photoelectrons.[15]

Data Acquisition: The hemispherical analyzer measures the kinetic energy and emission

angle of the photoelectrons.[14]

Band Structure Mapping: By rotating the sample and recording the photoemission spectra at

different angles, the relationship between the binding energy and the crystal momentum of

the electrons can be mapped out, thus revealing the electronic band structure.[12][13]

Scanning Tunneling Microscopy/Spectroscopy
(STM/STS)
STM and STS are used to investigate the atomic structure and local density of states (LDOS)

of monolayer SnSe₂.

Generalized Protocol:
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Sample and Tip Preparation: An atomically sharp conductive tip (e.g., tungsten) and a

conductive substrate with monolayer SnSe₂ are prepared and placed in a UHV chamber.[16]

[17]

STM Imaging (Constant Current Mode):

A bias voltage is applied between the tip and the sample.

The tip is brought close to the sample surface until a tunneling current is detected.

The tip is scanned across the surface while a feedback loop maintains a constant

tunneling current by adjusting the tip's height. This height profile provides a topographic

image of the surface with atomic resolution.[17]

STS (dI/dV Spectroscopy):

The tip is held at a fixed position above the sample.

The bias voltage is swept, and the differential conductance (dI/dV) is measured using a

lock-in amplifier.[16]

The resulting dI/dV spectrum is proportional to the local density of electronic states of the

sample, from which the band gap can be determined.[16]

Visualizations
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Crystal Structure of 1T-SnSe₂
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Figure 1: Crystal structure of monolayer 1T-SnSe₂.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1590759?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DFT Calculation Workflow
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Figure 2: Workflow for theoretical band structure calculation using DFT.
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ARPES Experimental Setup
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Figure 3: Schematic of an ARPES experimental setup.
Figure 4: Simplified indirect band structure of monolayer SnSe₂.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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